molecular formula C9H11Cl B146676 2,5-Dimethylbenzyl chloride CAS No. 824-45-3

2,5-Dimethylbenzyl chloride

Cat. No. B146676
CAS RN: 824-45-3
M. Wt: 154.63 g/mol
InChI Key: PECXPZGFZFGDRD-UHFFFAOYSA-N
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Patent
US08664424B2

Procedure details

53 g p-xylene, 4.9 g 1-ethyl-3-methylimidazolium tetrafluoroborate and 1.6 g concentrated hydrochloric acid whose concentration is 36% are added into a 500 ml four-neck flask and the temperature is raised to 80˜85° C. after well stirring. And the reaction solution is kept warm tor 0.5 h after the gas of hydrochloride is inflated, and then cooled to the room temperature, standing for layering. The upper layer is organic layer while the lower layer is water layer. The water layer is dehydrated trader vacuum and the gained ionic liquid can be recycled and reused. The organic layer is transferred into a 500 ml four-neck flask and is rectified under vacuum. Alter desolventizing. 70.6 g 2,5-dimethylbenzyl chloride is finally provided (91.3%) yield).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.F[B-](F)(F)F.[CH2:14]([N+]1C=CN(C)C=1)C.[ClH:22]>O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:14][Cl:22] |f:1.2|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
4.9 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[N+]1=CN(C=C1)C
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after well stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 80˜85° C.
CUSTOM
Type
CUSTOM
Details
The organic layer is transferred into a 500 ml four-neck flask

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CCl)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 70.6 g
YIELD: CALCULATEDPERCENTYIELD 1844.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.